Melphalan-d8 Hydrochloride

描述

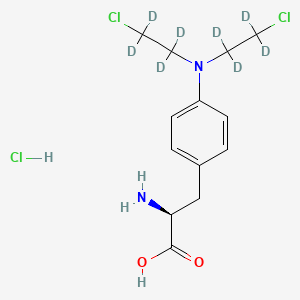

Melphalan-d8 Hydrochloride is a deuterated form of Melphalan, a nitrogen mustard alkylating agent used primarily in chemotherapy. The deuterated version, Melphalan-d8, is labeled with deuterium, which is a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the drug without altering its therapeutic properties. Melphalan itself is used to treat multiple myeloma, ovarian carcinoma, and other malignancies by interfering with DNA and RNA synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Melphalan-d8 Hydrochloride involves the incorporation of deuterium into the Melphalan molecule. A common method includes the use of deuterated reagents in the synthesis process. For instance, a stock solution of Melphalan-d8 can be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working stocks are prepared daily to ensure stability .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves dissolving Melphalan hydrochloride in an aqueous hydrochloride solution, adjusting the pH, and using organic solvents like ethyl acetate for extraction . The final product is purified to achieve the desired deuterium labeling.

化学反应分析

Hydrolysis Reactions

Melphalan-d8 Hydrochloride undergoes hydrolysis to form inactive metabolites. The deuterium isotope effect slightly slows reaction kinetics compared to non-deuterated Melphalan .

Hydrolysis Pathways

| Pathway | Reaction | Products |

|---|---|---|

| Primary Hydrolysis | Cleavage of chloroethyl groups | Monohydroxymelphalan-d8 (MH-d8) |

| Secondary Hydrolysis | Further hydroxylation | Dihydroxymelphalan-d8 (DH-d8) |

Key Data :

- Hydrolysis occurs in aqueous solutions, with rates influenced by pH and temperature .

- Metabolites lack alkylating activity, reducing cytotoxic effects .

Alkylation Mechanism

This compound exerts cytotoxicity via DNA cross-linking, mirroring Melphalan’s mechanism but with potential isotopic effects on reactivity .

Reaction Steps

- Aziridinium Intermediate Formation :

- Chloroethyl-d₈ groups undergo intramolecular cyclization to form aziridinium ions.

- DNA Alkylation :

Deuterium Impact :

- C-D bonds in chloroethyl-d₈ groups may slightly delay aziridinium formation due to the kinetic isotope effect, though clinical relevance remains unconfirmed .

Stability and Degradation

This compound exhibits enhanced thermal stability compared to non-deuterated forms, attributed to stronger C-D bonds .

Degradation Products

| Condition | Degradation Pathway | Products |

|---|---|---|

| High Temperature (>65°C) | Thermal decomposition | Monohydroxy/dihydroxy derivatives |

| Acidic pH (HCl) | Hydrolysis | MH-d8, DH-d8 |

Stability Data :

Comparative Reactivity Table

| Parameter | Melphalan | This compound |

|---|---|---|

| Hydrolysis Rate | Faster (C-H bonds) | Slower (C-D bonds) |

| Thermal Stability | Lower | Higher |

| Alkylation Efficiency | High | Comparable, with minor kinetic differences |

科学研究应用

Pharmacokinetic Studies

Melphalan-d8 hydrochloride is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of melphalan. The deuterated form allows for precise tracking using mass spectrometry techniques. For example, a study developed a rapid LC-MS/MS method for simultaneous determination of melphalan and its metabolites in human plasma, enhancing our understanding of its pharmacokinetics .

Drug Development

The stable isotope-labeled version of melphalan aids in drug formulation studies aimed at improving solubility and stability. Recent formulations like EVOMELA (propylene glycol-free melphalan) have shown enhanced safety profiles compared to traditional formulations . Research indicates that the use of melphalan-d8 can help identify optimal dosing strategies through predictive pharmacokinetic modeling .

Oncology Research

This compound has been tested in various cancer models to evaluate its efficacy against tumors like rhabdomyosarcoma. In a phase II trial involving children with newly diagnosed tumors, significant antitumor activity was observed when melphalan was administered before enrollment in further studies . This highlights the importance of using stable isotopes to improve treatment protocols.

Case Studies

作用机制

Melphalan-d8 Hydrochloride exerts its effects by alkylating the N7 position of guanine in DNA, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, causing cytotoxicity in both dividing and non-dividing tumor cells . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .

相似化合物的比较

Melphalan: The non-deuterated form, used widely in chemotherapy.

Chlorambucil: Another nitrogen mustard alkylating agent with similar mechanisms.

Cyclophosphamide: A prodrug that is metabolized to active alkylating agents.

Uniqueness of Melphalan-d8 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the therapeutic efficacy of the parent compound .

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.

生物活性

Melphalan-d8 hydrochloride is a deuterated derivative of melphalan, an alkylating agent primarily used in the treatment of multiple myeloma and ovarian carcinoma. This compound exhibits significant biological activity through its mechanism of action, which involves the formation of DNA cross-links, leading to cytotoxic effects on rapidly dividing cells. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a bifunctional alkylating agent. Its mechanism involves:

- DNA Cross-Linking : Melphalan-d8 binds to the N7 position of guanine in DNA, causing inter-strand and intra-strand cross-links. This disrupts DNA replication and transcription, leading to cell death .

- Cytotoxicity : The compound is cytotoxic to both resting and rapidly dividing tumor cells due to its ability to induce DNA-protein cross-linking and damage to RNA and proteins .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to its parent compound, melphalan. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Highly variable (56% - 93%) |

| Volume of Distribution | 35.5 to 185.7 L/m² |

| Protein Binding | 50% - 90% (mainly to serum albumin) |

| Half-Life (IV administration) | ~75 minutes |

| Clearance | Approximately 5.8% - 21.3% excreted in urine |

The variability in absorption may be attributed to factors such as incomplete intestinal absorption and rapid hydrolysis .

Biological Activity and Efficacy

This compound has been evaluated for its efficacy in treating multiple myeloma, particularly in the context of high-dose conditioning regimens prior to autologous stem cell transplantation (ASCT).

Case Study: High-Dose Melphalan in Multiple Myeloma

A notable case involved a 58-year-old female patient with multiple myeloma who received high-dose melphalan (200 mg/m²) as part of her conditioning regimen for ASCT. The treatment was associated with several adverse cardiac events including supraventricular tachycardia and atrial fibrillation, highlighting the need for careful monitoring during therapy .

Clinical Applications

Melphalan-d8 is primarily used in:

- Multiple Myeloma Treatment : It remains a cornerstone therapy, especially in patients undergoing ASCT.

- Ovarian Carcinoma Treatment : Its use extends to advanced ovarian cancer cases where conventional therapies have failed.

Research Findings

Recent studies have shown that this compound maintains similar efficacy profiles compared to non-deuterated melphalan while potentially offering reduced toxicity due to its altered metabolic pathways.

Comparative Efficacy Data

A randomized phase III trial compared melphalan-based regimens with novel agents in multiple myeloma patients:

| Treatment Regimen | Complete Response Rate | Overall Survival (OS) | Progression-Free Survival (PFS) |

|---|---|---|---|

| Melphalan + ASCT | 33% | 75% at 4 years | 43.3 months |

| Novel Agent Combination | 37% | 77% at 4 years | 28.6 months |

This data underscores the importance of melphalan-d8 in achieving favorable outcomes in multiple myeloma therapy .

属性

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1/i5D2,6D2,7D2,8D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYBRCCFUEMLH-GTGANALVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676005 | |

| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217854-43-7 | |

| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。